molecular formula C18H32O2 B239192 9,11-Octadecadienoic acid CAS No. 1839-11-8

9,11-Octadecadienoic acid

Cat. No. B239192
CAS RN: 1839-11-8
M. Wt: 280.4 g/mol
InChI Key: JBYXPOFIGCOSSB-XBLVEGMJSA-N
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Description

9,11-Octadecadienoic acid, also known as Conjugated Linoleic Acid (CLA), is a polyunsaturated fatty acid. It is an isomer of 9-oxo-ODA and is present only in tomato juice . It has a molecular formula of C18H32O2 .


Synthesis Analysis

The synthesis of 9,11-Octadecadienoic acid has been explored in several studies. For instance, it was found that 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA), an isomer of 9-oxo-ODA, is present only in tomato juice . The study also revealed that 13-oxo-ODA significantly induced PPARα activation, which was stronger than that of 9-oxo-ODA and conjugated linoleic acid (CLA), a precursor of 13-oxo-ODA .


Molecular Structure Analysis

The molecular structure of 9,11-Octadecadienoic acid consists of 18 carbon atoms, 32 hydrogen atoms, and 2 oxygen atoms, giving it a molecular weight of 280.4455 .


Chemical Reactions Analysis

While specific chemical reactions involving 9,11-Octadecadienoic acid are not explicitly mentioned in the search results, it’s known that polyunsaturated fatty acids like this can participate in various metabolic pathways. For instance, they can act as ligands for peroxisome proliferator-activated receptors (PPARs), which play crucial roles in the regulation of cellular differentiation, development, and metabolism .

Scientific Research Applications

1. Biochemical Transformations and Metabolism

9,11-Octadecadienoic acid, a derivative of linoleic acid, undergoes various biochemical transformations. One study elaborates on its conversion into several compounds, including hydroxy, keto, and epoxyhydroxy fatty acids, through reactions with hematin, a heme-based catalyst. These processes mimic mammalian metabolism of unsaturated fatty acids (Dix & Marnett, 1985).

2. Stability and Oxidation Resistance

Research has shown that 9-Hydroxy-10,12-octadecadienoic acid (9-HODE) and 13-Hydroxy-9,11-octadecadienoic acid (13-HODE), both derivatives of 9,11-Octadecadienoic acid, are stable under various oxidation conditions. This makes them ideal markers for lipid peroxidation studies, a crucial aspect of understanding oxidative stress in biological systems (Spiteller & Spiteller, 1997).

3. Diagnostic Potential in Medical Research

Although some investigations have explored the diagnostic potential of 9,11-Octadecadienoic acid, such as in detecting cervical intraepithelial neoplasia, the results have shown that the molar ratio of its isomers doesn't significantly differ in subjects with or without the condition. This suggests limited diagnostic utility in this particular context (Green et al., 1988).

4. Role in Inflammatory Processes

9,11-Octadecadienoic acid and its derivatives, like 9-HODE, have been implicated in inflammatory processes. For instance, they are found in increased levels in patients with rheumatoid arthritis and are known to induce the release of interleukin 1 beta, which is involved in bone degradation and inflammation (Jira, Spiteller, & Richter, 1997).

5. Nutritional and Dietary Relevance

Studies have also highlighted the presence and variation of 9,11-Octadecadienoic acid in dietary sources, such as bovine milk. The dietary significance of different isomers and their impact on human health remains an area of active research, with implications for nutrition and food science (Jiang et al., 1996).

Mechanism of Action

The mechanism of action of 9,11-Octadecadienoic acid is believed to involve the activation of PPARα. In vitro experiments have shown that 13-oxo-ODA, an isomer of 9-oxo-ODA, significantly induced PPARα activation . This suggests that 9,11-Octadecadienoic acid might exert its effects through a similar mechanism.

properties

IUPAC Name

(9E,11E)-octadeca-9,11-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-10H,2-6,11-17H2,1H3,(H,19,20)/b8-7+,10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYXPOFIGCOSSB-XBLVEGMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/C=C/CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60873030
Record name Isolinoleic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name (9E,11E)-Octadecadienoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005047
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

9,11-Octadecadienoic acid

CAS RN

1839-11-8, 544-71-8
Record name 9,11-Linoleic acid
Source ChemIDplus
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Record name Isolinoleic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,11-Octadecadienoic acid
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Record name Isolinoleic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,11-Octadecadienoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ISOLINOLEIC ACID
Source FDA Global Substance Registration System (GSRS)
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Record name (9E,11E)-Octadecadienoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005047
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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